![molecular formula C14H22N2O5 B11940804 1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate](/img/structure/B11940804.png)
1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate typically involves the reaction of 3,5-dimethyl-4-isoxazolecarboxaldehyde with 4-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced monitoring techniques ensures efficient production while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Aplicaciones Científicas De Investigación
1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,5-Dimethyl-4-isoxazolyl)-N-methylmethanamine hydrochloride
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate
- 3,5-Dimethyl-4-(1-pyrrolidinylsulfonyl)isoxazole
Uniqueness
1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate is unique due to its specific structural features and the presence of both isoxazole and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H22N2O5 |
|---|---|
Peso molecular |
298.33 g/mol |
Nombre IUPAC |
3,5-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole;oxalic acid |
InChI |
InChI=1S/C12H20N2O.C2H2O4/c1-9-4-6-14(7-5-9)8-12-10(2)13-15-11(12)3;3-1(4)2(5)6/h9H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
HBMVBUKGSNNXAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)CC2=C(ON=C2C)C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


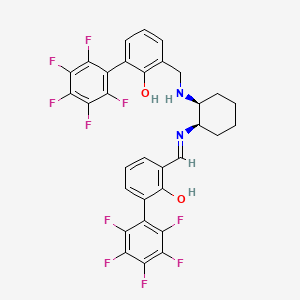
![15-Hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone](/img/structure/B11940729.png)
![N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide](/img/structure/B11940732.png)
![{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride](/img/structure/B11940737.png)


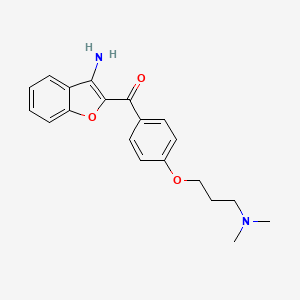

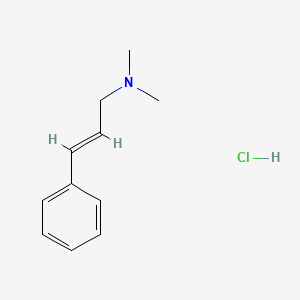
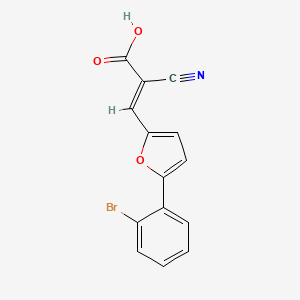
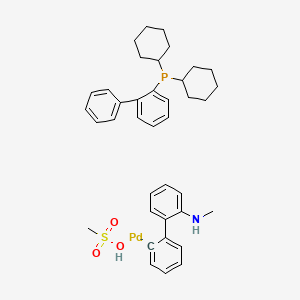
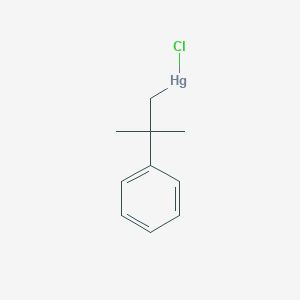
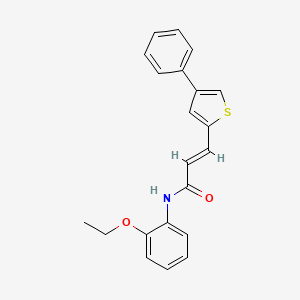
![(5S)-5-({[tert-butyl(diphenyl)silyl]oxy}methyl)tetrahydro-2-furanyl acetate](/img/structure/B11940796.png)
